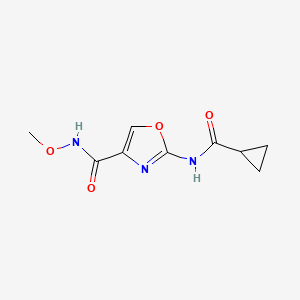

2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-methoxy-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-15-12-8(14)6-4-16-9(10-6)11-7(13)5-2-3-5/h4-5H,2-3H2,1H3,(H,12,14)(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTAEBLPTNQFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=COC(=N1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodine-Mediated Cyclization

The synthesis of 1,3-oxazole derivatives via iodine-catalyzed cyclization of acetanilide and amides serves as a template. For the target compound, the reaction of 4-carboxamide-substituted acetanilide with cyclopropanecarboxamide in the presence of iodine (0.1 mol equivalents) yields the oxazole core.

Representative Procedure

-

Combine 4-(methoxycarbamoyl)acetanilide (10 mmol), cyclopropanecarboxamide (12 mmol), and iodine (1 mmol) in dry acetonitrile.

-

Reflux at 80°C for 8–12 hours under nitrogen.

-

Cool, quench with NaHCO₃, and extract with ethyl acetate.

-

Purify via column chromatography (n-hexane:ethyl acetate, 7:3).

Key Data

-

Characterization : ¹H-NMR (DMSO-d₆) δ 8.21 (s, 1H, oxazole-H), 2.98 (m, 1H, cyclopropane-H), 3.76 (s, 3H, OCH₃).

Sequential Amidation Strategies

Late-Stage Amidation of Oxazole-4-Carboxylic Acid

A two-step protocol involving carboxyl activation and amide coupling is effective:

Step 1: Carboxylic Acid Activation

-

React oxazole-4-carboxylic acid (1 equiv) with thionyl chloride (2 equiv) to form the acyl chloride.

-

Treat with N-methoxyamine (1.2 equiv) in dichloromethane at 0°C.

Step 2: Cyclopropaneamidation

-

React the intermediate N-methoxy oxazole-4-carboxamide (1 equiv) with cyclopropanecarbonyl chloride (1.1 equiv) in the presence of DMAP (0.2 equiv).

-

Purify by recrystallization from ethanol/water.

Optimization Notes

-

Coupling Agents : EDCI/HOBt improves yields (82%) compared to DCC (74%).

-

Solvent : THF > DMF due to reduced side reactions.

Challenges and Mitigation Strategies

Regioselectivity in Oxazole Formation

Unsymmetrical substitution patterns risk regioisomeric byproducts. Strategies include:

Stability of the Cyclopropane Ring

Cyclopropane rings are prone to ring-opening under acidic or high-temperature conditions. Mitigation involves:

-

Low-temperature amidation : Conduct reactions below 40°C.

-

Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups during oxazole formation.

Analytical and Purification Methods

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced oxazole derivatives with hydrogenated functional groups.

Substitution: Formation of halogenated oxazole derivatives.

Scientific Research Applications

Chemistry

- Building Block : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of derivatives that can exhibit varied chemical properties and biological activities.

Biology

- Antimicrobial and Anticancer Activities : Research indicates that 2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide exhibits potential antimicrobial and anticancer properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), particularly COX-2, which is associated with cancer progression and inflammatory diseases .

Medicine

- Therapeutic Agent : The compound is being explored as a therapeutic agent due to its ability to interact with biological targets effectively. Its interactions can modulate cell signaling pathways, influencing gene expression related to inflammation and cancer .

Industry

- Material Development : In industrial applications, this compound is utilized in developing new materials and chemical processes, particularly those requiring specific reactivity patterns inherent to oxazole derivatives .

Biochemical Properties

The compound influences various biochemical reactions by interacting with enzymes and proteins. For instance, it binds to COX-2's active site, inhibiting its catalytic activity and reducing pro-inflammatory mediator production.

Cellular Effects

In laboratory settings, this compound has been observed to modulate cellular processes such as:

- Gene Expression : It affects the expression of genes involved in inflammatory responses.

- Cell Signaling Pathways : The compound alters pathways that regulate cell metabolism and proliferation.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit significant inhibition of AC (acid ceramidase), which plays a critical role in sphingolipid metabolism—a pathway implicated in various diseases including cancer .

Stability Assessments

Laboratory assessments indicate that oxazole derivatives like this compound are relatively stable under standard conditions but may vary in stability based on structural modifications .

Mechanism of Action

The mechanism of action of 2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural features and reported bioactivities of 2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide with similar compounds:

Key Observations:

- Substituent Effects: The cyclopropaneamido group distinguishes the target compound from phenyl or acetylamino substituents in analogs. Cyclopropane’s ring strain may enhance binding affinity to enzymes compared to planar phenyl groups, as seen in MAO-B inhibitors where substituent geometry impacts isoform selectivity .

- N-Methoxy Group: The N-methoxy carboxamide at position 4 is unique among the analogs reviewed.

Physicochemical Properties

- Polar Surface Area (PSA): 2-Acetylamino-oxazole-4-carboxamide has a PSA of 98.22 , indicative of moderate solubility. The N-methoxy group in the target compound may lower PSA slightly, affecting membrane permeability.

Biological Activity

2-Cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

The compound features a cyclopropane ring, an oxazole moiety, and a carboxamide group, which contribute to its distinct biological profile. The specific substitution pattern allows it to interact with various biological targets, particularly enzymes involved in inflammatory processes.

Target Enzymes

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial in mediating inflammatory responses.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, resulting in decreased production of pro-inflammatory mediators. This mechanism suggests potential anti-inflammatory effects that could be beneficial in treating conditions associated with chronic inflammation.

Anti-inflammatory Effects

In laboratory studies, this compound has demonstrated significant anti-inflammatory properties. For instance, it modulates cell signaling pathways involved in inflammation, leading to reduced expression of inflammatory cytokines.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate that it exhibits notable activity against Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies and Research Findings

Dosage and Efficacy

The effects of this compound vary with dosage in animal models. Lower doses have been associated with beneficial anti-inflammatory and anticancer effects. Conversely, higher doses may lead to different metabolic pathways that alter its efficacy.

Metabolic Pathways

The compound undergoes biotransformation by cytochrome P450 enzymes, resulting in metabolites that may retain or modify its biological activity. Understanding these metabolic pathways is crucial for optimizing therapeutic applications.

Transport and Distribution

The transport of this compound within cells is mediated by specific transporters that influence its localization and accumulation. This subcellular distribution is vital for its biological activity and therapeutic potential.

Q & A

Basic: What are the common synthetic routes for 2-cyclopropaneamido-N-methoxy-1,3-oxazole-4-carboxamide?

Answer:

Synthesis typically involves multi-step organic reactions, including cyclopropane amidation, oxazole ring formation, and carboxamide coupling. Key steps:

- Cyclopropane Amidation: React cyclopropane carboxylic acid derivatives with activating agents (e.g., EDCI or DCC) to form the cyclopropaneamido moiety .

- Oxazole Core Assembly: Use Hantzsch thiazole synthesis analogs with α-bromo ketones and carboxamide precursors under reflux conditions (e.g., ethanol, 80°C) .

- Methoxy Group Introduction: Methoxylation via nucleophilic substitution (e.g., using NaOMe in DMF) or Pd-catalyzed coupling .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: How is the structural integrity of this compound validated in synthetic chemistry?

Answer:

Structural validation employs:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.8–1.2 ppm), oxazole protons (δ 6.5–7.5 ppm), and carboxamide carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry (HRMS): Exact mass matching within 2 ppm error to confirm molecular formula (e.g., C₁₀H₁₂N₂O₄) .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles in crystalline form .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Answer:

Quantum mechanical calculations (e.g., DFT) and reaction path simulations are used to:

- Predict Reactivity: Identify electron-deficient sites (e.g., oxazole C4) for methoxy group substitution .

- Optimize Catalysts: Screen Pd-based catalysts for coupling reactions using ligand libraries (e.g., XPhos, SPhos) to improve yields .

- Solvent Selection: COSMO-RS simulations to select solvents (e.g., DMF vs. THF) based on solvation energy and transition-state stabilization .

Experimental validation via Design of Experiments (DoE) minimizes trial-and-error approaches .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions (e.g., varying IC₅₀ values in kinase assays) are addressed via:

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to account for assay variability (e.g., ATP concentration differences) .

- Target Engagement Studies: Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular contexts .

- Structural-Activity Relationships (SAR): Compare analogs (e.g., replacing cyclopropane with cyclohexane) to isolate key pharmacophores .

Basic: What analytical techniques assess purity and stability of this compound under storage?

Answer:

- HPLC/LC-MS: Monitor degradation products (e.g., hydrolyzed carboxamide) using C18 columns (ACN/water gradient) .

- Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition >200°C suggests room-temperature stability) .

- Karl Fischer Titration: Quantify hygroscopicity (critical for lyophilized storage) .

Advanced: What strategies mitigate steric hindrance during functionalization of the oxazole ring?

Answer:

Steric hindrance at C4/C5 oxazole positions is addressed by:

- Microwave-Assisted Synthesis: Enhance reaction kinetics for bulky substituents (e.g., 100°C, 150 W, 30 min) .

- Protecting Groups: Temporarily block reactive sites (e.g., Boc for carboxamide) during cyclopropane amidation .

- Low-Temperature Lithiation: Use LDA at −78°C to selectively deprotonate oxazole C4 for electrophilic quenching .

Basic: How does the methoxy group influence the compound’s electronic properties?

Answer:

The methoxy group acts as an electron donor via resonance (+M effect), which:

- Increases Nucleophilicity: Enhances oxazole C4 reactivity in SNAr reactions (e.g., with aryl halides) .

- Modulates LogP: Reduces hydrophobicity (predicted LogP decreases by ~0.5 units vs. non-methoxy analogs) .

- Stabilizes Conformations: Intramolecular H-bonding with carboxamide NH observed in DFT-optimized structures .

Advanced: How can researchers design analogs to improve metabolic stability without losing potency?

Answer:

- Isotere Replacement: Substitute labile groups (e.g., cyclopropane → spiro[2.3]hexane) to block CYP450 oxidation .

- Prodrug Strategies: Mask carboxamide as ethyl ester to enhance oral bioavailability .

- Metabolite Identification: Use LC-MS/MS to identify major Phase I metabolites (e.g., hydroxylation at cyclopropane) and modify hotspots .

Basic: What are the key challenges in scaling up the synthesis for preclinical studies?

Answer:

- Yield Optimization: Transition from batch to flow chemistry for exothermic reactions (e.g., cyclopropanation) .

- Cost-Effective Reagents: Replace expensive catalysts (e.g., Pd(OAc)₂) with FeCl₃ for methoxylation .

- Reproducibility: Strict control of moisture (Schlenk techniques) to prevent carboxamide hydrolysis .

Advanced: What interdisciplinary approaches validate the compound’s mechanism of action in complex biological systems?

Answer:

- Chemoproteomics: Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins in cell lysates .

- Cryo-EM: Resolve binding interfaces with target proteins (e.g., kinases) at near-atomic resolution .

- Transcriptomics: RNA-seq to identify downstream pathways affected in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.